
Tri-tert-butylphosphonium Tetraphénylborate
Vue d'ensemble
Description
Tri-tert-butylphosphonium Tetraphenylborate, also known as Tri-tert-butylphosphonium Tetraphenylborate, is a useful research compound. Its molecular formula is C36H48BP and its molecular weight is 522.6 g/mol. The purity is usually 95%.
The exact mass of the compound Tri-tert-butylphosphonium Tetraphenylborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tri-tert-butylphosphonium Tetraphenylborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-tert-butylphosphonium Tetraphenylborate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de nanoparticules de palladium
Le tri-tert-butylphosphonium tétraphénylborate a été utilisé comme stabilisateur pour la formation de nanoparticules de palladium (PdNPs). Les PdNPs, stabilisées par une série de sels de phosphonium, ont été appliquées comme catalyseurs de la réaction de couplage croisé de Suzuki .
Réactions de couplage croisé de Suzuki
Ce composé a été utilisé avec un Pd (0)-15-membres, trioléfinique, macrocycle dans les réactions de couplage croisé de Suzuki de bromures et de chlorures d'aryle . Il est également utilisé dans les réactions de couplage croisé de Suzuki de bromures et de chlorures d'aryle avec un palladium (0)-15-membres, trioléfinique, macrocycle .
Réactions de couplage de Heck
Le tri-tert-butylphosphonium tétraphénylborate est également utilisé dans le couplage de Heck de tosylates vinyliques non activés avec des oléfines déficientes en électrons .
α−Arylation énantiosélective
Ce composé est un ligand utilisé dans l'α−arylation énantiosélective catalysée par le palladium de la N-boc-pyrrolidine .
Stabilisation des nanoparticules métalliques
Tous les sels de phosphonium étudiés, y compris le tri-tert-butylphosphonium tétraphénylborate, se sont avérés être d'excellents stabilisateurs de nanoparticules métalliques de petite taille catalytiquement active avec une étroite distribution de taille .
Prévention de l'agglomération et de la précipitation
La présence de sels de phosphonium, y compris le tri-tert-butylphosphonium tétraphénylborate, a empêché l'agglomération et la précipitation pendant la réaction catalytique .
Safety and Hazards
Mécanisme D'action
Target of Action
Tri-tert-butylphosphonium Tetraphenylborate is primarily used as a ligand in palladium-catalyzed reactions . The compound’s primary targets are therefore the palladium catalysts used in these reactions.
Mode of Action
The compound interacts with its targets by binding to the palladium catalysts, thereby influencing the course of the reaction . This interaction can lead to changes in the reaction’s selectivity and efficiency.
Biochemical Pathways
Tri-tert-butylphosphonium Tetraphenylborate is involved in various organic synthesis reactions, such as the Suzuki cross-coupling reactions of aryl bromides and chlorides . These reactions are part of larger biochemical pathways involved in the synthesis of complex organic compounds.
Result of Action
The molecular and cellular effects of Tri-tert-butylphosphonium Tetraphenylborate’s action are primarily observed in the context of chemical reactions. For instance, in palladium-catalyzed reactions, the compound can influence the yield and selectivity of the reaction .
Action Environment
The action, efficacy, and stability of Tri-tert-butylphosphonium Tetraphenylborate can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under inert gas at 2-8°C . It is also soluble in methylene chloride and chloroform, slightly soluble in tetrahydrofuran, and insoluble in hexane, toluene, and water . These properties can affect how the compound behaves in different environments and reaction conditions.
Propriétés
IUPAC Name |
tetraphenylboranuide;tritert-butylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWISVPBFGJWCBS-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630928 | |
| Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131322-08-2 | |
| Record name | Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131322-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)
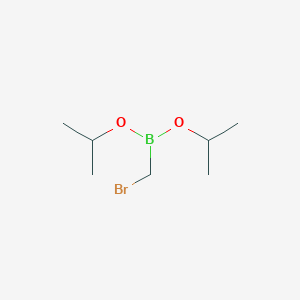
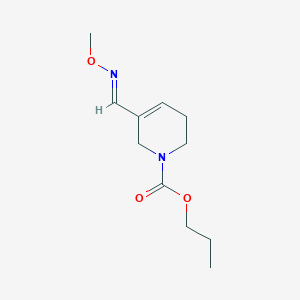


![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)
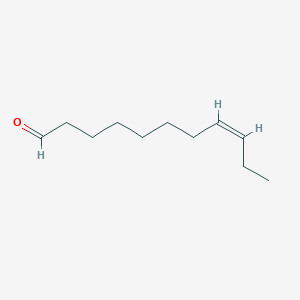
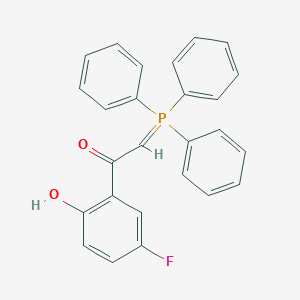
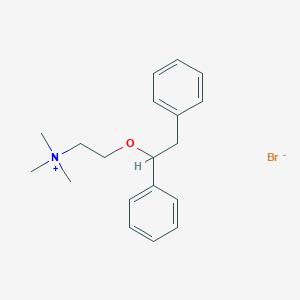

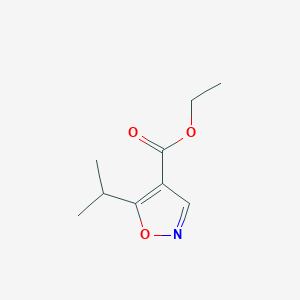
![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)
![7H-Benzo[c]fluorene](/img/structure/B135719.png)
